molecular formula C8H6N4O6 B029681 4-Hydroxynitrofurantoin CAS No. 76644-41-2

4-Hydroxynitrofurantoin

Cat. No.: B029681
CAS No.: 76644-41-2
M. Wt: 254.16 g/mol
InChI Key: FVAPZVJUBYDZAT-MBXJOHMKSA-N
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Description

4-Hydroxynitrofurantoin is a derivative of nitrofurantoin, a well-known antibiotic used primarily for the treatment of urinary tract infections. This compound is characterized by the presence of a hydroxyl group attached to the nitrofurantoin molecule, which enhances its solubility and potentially its pharmacokinetic properties. The chemical structure of this compound includes a furan ring, a nitro group, and a hydantoin moiety, making it a member of the nitrofuran class of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-nitrofurfural diethyl acetal with hydantoin in the presence of a base, followed by hydrolysis to yield 4-Hydroxynitrofurantoin . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques such as reverse osmosis membrane reactions and mechanochemistry are employed to enhance efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynitrofurantoin undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form hydroxylamine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

4-Hydroxynitrofurantoin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxynitrofurantoin involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inhibit several bacterial enzymes, including those involved in the citric acid cycle and the synthesis of DNA, RNA, and proteins. This multi-targeted approach reduces the likelihood of bacterial resistance development .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxynitrofurantoin is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved efficacy and reduced side effects compared to its parent compound, nitrofurantoin .

Properties

CAS No.

76644-41-2

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2-

InChI Key

FVAPZVJUBYDZAT-MBXJOHMKSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O

Key on ui other cas no.

76644-41-2

Synonyms

1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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